molecular formula C10H8F2O2 B15132077 Methyl 2,6-difluoro-4-vinylbenzoate

Methyl 2,6-difluoro-4-vinylbenzoate

Cat. No.: B15132077
M. Wt: 198.17 g/mol
InChI Key: CLJMDHAOXXLVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-difluoro-4-vinylbenzoate (CAS 1431948-81-0) is a high-value aromatic benzoate ester that serves as a versatile building block in organic synthesis, particularly for constructing complex molecules in pharmaceutical and material science research . Its molecular structure, which features both a vinyl group and difluoro substitution on the benzoate ring, enables diverse functionalization pathways . The reactive vinyl group allows for further elaboration through polymerization or cross-coupling reactions, facilitating the synthesis of specialized polymers and fine chemicals . The presence of fluorine atoms is a critical design element, as it can significantly enhance the metabolic stability, bioavailability, and membrane permeability of resulting compounds, making this reagent particularly valuable for developing bioactive molecules and pharmaceutical intermediates . Furthermore, these properties also make it useful in agrochemical research and in material science for creating advanced materials with specific electronic or optical properties . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

methyl 4-ethenyl-2,6-difluorobenzoate

InChI

InChI=1S/C10H8F2O2/c1-3-6-4-7(11)9(8(12)5-6)10(13)14-2/h3-5H,1H2,2H3

InChI Key

CLJMDHAOXXLVAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C=C)F

Origin of Product

United States

Synthetic Methodologies for Methyl 2,6 Difluoro 4 Vinylbenzoate

Direct Synthesis Strategies

Direct synthesis of Methyl 2,6-difluoro-4-vinylbenzoate predominantly relies on modern cross-coupling technologies, with palladium-catalyzed reactions being the most prominent. These methods offer a powerful means to form the crucial carbon-carbon bond between the aromatic ring and the vinyl moiety.

Palladium-Catalyzed Cross-Coupling Approaches

The introduction of a vinyl group onto the 2,6-difluorobenzoate (B1233279) scaffold is effectively accomplished using palladium catalysis. This family of reactions is renowned for its functional group tolerance and efficiency in constructing complex organic molecules.

A key strategy for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide. In this specific case, the precursor Methyl 4-bromo-2,6-difluorobenzoate is reacted with a vinylboron species.

While a specific, detailed protocol for this exact transformation is not widely published in readily available literature, the general principles of Suzuki-Miyaura vinylation are well-established. nih.gov The reaction would proceed by the coupling of Methyl 4-bromo-2,6-difluorobenzoate with a suitable vinylboronic acid or its ester derivative, such as vinylboronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. The steric hindrance from the ortho-fluorine atoms on the benzoate (B1203000) precursor can influence the reaction conditions required for an efficient transformation. organic-chemistry.orgnih.govrsc.org

The instability of vinylboronic acid itself, which has a tendency to polymerize, has led to the development of more stable vinylating agents like potassium vinyltrifluoroborate and cyclic vinylboroxanes. nih.gov These stable and easy-to-handle reagents can generate the reactive vinylboronic acid in situ under the reaction conditions.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the catalytic system and the optimization of reaction parameters. For sterically hindered substrates like Methyl 4-bromo-2,6-difluorobenzoate, the selection of the palladium source and, crucially, the phosphine (B1218219) ligand is critical.

Bulky and electron-rich phosphine ligands are often employed to enhance the efficiency of cross-coupling reactions involving sterically demanding partners. organic-chemistry.orgrsc.org The specific ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle, leading to improved yields.

A systematic optimization of the reaction would involve screening various palladium catalysts, ligands, bases, and solvents. The following table illustrates a hypothetical optimization study based on common practices in Suzuki-Miyaura couplings.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling for the Synthesis of this compound

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ (5) - K₂CO₃ Toluene (B28343)/H₂O 100 Low
2 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Dioxane/H₂O 110 Moderate
3 Pd₂(dba)₃ (2) XPhos (4) Cs₂CO₃ THF/H₂O 80 Improved
4 Pd(OAc)₂ (2) RuPhos (4) K₃PO₄ Dioxane/H₂O 110 High
5 PdCl₂(dppf) (3) - Na₂CO₃ DME/H₂O 90 Moderate

This table is illustrative and based on general principles of Suzuki-Miyaura reaction optimization.

The choice of base is also crucial, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system typically consists of an organic solvent such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) with the addition of water to facilitate the transmetalation step. Reaction temperature and time are also key parameters to be optimized for maximizing the yield of the desired product while minimizing side reactions.

Analogous Esterification and Derivatization Routes

An alternative conceptual approach involves the synthesis of 2,6-difluoro-4-vinylbenzoic acid followed by its esterification to the methyl ester. This route separates the introduction of the vinyl group from the ester functionality. One general method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com

Another possibility is the derivatization of a precursor already containing the vinyl group. For instance, the synthesis could start from 4-vinylbenzoic acid, which would then require the introduction of the two fluorine atoms at the 2 and 6 positions, a synthetically challenging transformation, followed by esterification. chemicalbook.com

Synthesis of Key Precursors and Related Intermediates

Preparation of Halogenated Benzoate Derivatives (e.g., Methyl 4-bromo-2,6-difluoro-benzoate)

The key precursor, Methyl 4-bromo-2,6-difluorobenzoate, is synthesized from 4-bromo-2,6-difluorobenzoic acid. echemi.com The synthesis of the acid itself can be achieved through methods such as the lithiation of 1-bromo-3,5-difluorobenzene (B42898) followed by carboxylation with carbon dioxide.

The subsequent esterification of 4-bromo-2,6-difluorobenzoic acid to its methyl ester can be accomplished through several standard methods. echemi.com One common procedure involves reacting the carboxylic acid with thionyl chloride (SOCl₂) in methanol. This reaction proceeds via the formation of an acyl chloride intermediate, which is then readily esterified by methanol. Another method utilizes trimethylsilyldiazomethane (B103560) for a mild and efficient methylation of the carboxylic acid. chemicalbook.com

The following table summarizes common methods for the esterification of 4-bromo-2,6-difluorobenzoic acid.

Table 2: Esterification Methods for the Preparation of Methyl 4-bromo-2,6-difluorobenzoate

Method Reagents Solvent Conditions Reference
Thionyl Chloride SOCl₂, Methanol Methanol Reflux echemi.com
Trimethylsilyl-diazomethane (CH₃)₃SiCHN₂, Methanol THF 0°C to room temp. chemicalbook.com
Acid-catalyzed H₂SO₄, Methanol Methanol Reflux chemicalbook.com

Synthesis of Vinylboronic Reagents for Cross-Coupling

The synthesis of vinylboronic reagents, such as vinylboronic acid pinacol ester, is a critical step for the subsequent cross-coupling reaction to introduce the vinyl group. These reagents are frequently prepared through palladium-catalyzed cross-coupling reactions. organic-chemistry.org One established method involves the reaction of vinyl halides or triflates with bis(pinacolato)diboron. organic-chemistry.orgresearchgate.net

Various catalytic systems have been developed to facilitate the synthesis of vinylboronates. These often employ a palladium catalyst and a base in an organic solvent. For instance, the use of PdCl₂(PPh₃)₂ in the presence of potassium phenoxide (KOPh) in toluene is an effective system. organic-chemistry.org Alternative methods have explored the use of different catalysts and reaction conditions to improve yields and substrate scope. organic-chemistry.orgnih.gov

Below is a table summarizing different catalytic approaches for the synthesis of vinylboronic acid pinacol esters:

Catalytic Systems for Vinylboronate Synthesis
Catalyst Ligand/Base Solvent Key Features
PdCl₂(PPh₃)₂ KOPh Toluene Effective for coupling with 1-alkenyl halides or triflates. organic-chemistry.org
Silver Catalysis - - Enables regioselective hydroboration of allenes. organic-chemistry.org
Copper Catalysis - - Used for formal carboboration of alkynes to form tri- and tetrasubstituted vinylboronic esters. organic-chemistry.org
Catalyst-Free Carboxylic Acids - Catalyzes the direct hydroboration of various terminal and internal alkynes with pinacolborane. organic-chemistry.org

Transformations to Carboxylic Acid Analogues (e.g., 2,6-difluoro-4-vinyl-benzoic acid)

The methyl ester group of this compound can be hydrolyzed to its corresponding carboxylic acid, 2,6-difluoro-4-vinylbenzoic acid. This transformation is typically achieved through saponification, which involves treating the ester with a base, such as sodium hydroxide (B78521), followed by acidification.

The general reaction is as follows: this compound + NaOH → Sodium 2,6-difluoro-4-vinylbenzoate + Methanol Sodium 2,6-difluoro-4-vinylbenzoate + HCl → 2,6-Difluoro-4-vinylbenzoic acid + NaCl

This conversion is a standard procedure in organic synthesis, allowing for the modification of the ester functionality to a carboxylic acid, which can then be used in subsequent synthetic steps or as the final target molecule.

Eco-Environmental Considerations in Synthetic Design and Process Chemistry

The synthesis of specialty chemicals like this compound, often involving methods like the Suzuki-Miyaura cross-coupling reaction, raises important environmental and economic concerns. inovatus.es Traditional methods frequently rely on hazardous organic solvents and expensive palladium catalysts. inovatus.esmdpi.com Green chemistry principles aim to mitigate these issues by designing more sustainable synthetic processes. mdpi.comroyalsocietypublishing.org

Key areas of focus for developing greener synthetic routes include the use of environmentally benign solvents, the development of recyclable catalysts, and the implementation of energy-efficient reaction conditions. inovatus.esbenthamdirect.com For Suzuki-Miyaura coupling reactions, significant progress has been made in adopting greener alternatives. benthamdirect.com

The following table outlines some eco-friendly approaches applicable to the synthesis of aromatic compounds:

Green Chemistry Approaches in Suzuki-Miyaura Coupling
Principle Traditional Method Green Alternative Benefits
Safer Solvents Hazardous organic solvents (e.g., toluene, dioxane). inovatus.esbenthamdirect.com Water, ethanol, polyethylene (B3416737) glycol (PEG), ionic liquids, or solvent-free conditions. royalsocietypublishing.orgbenthamdirect.com Reduced toxicity and environmental pollution. royalsocietypublishing.orgepitomejournals.com
Catalyst Recovery Homogeneous palladium catalysts that are difficult to recover. mdpi.combenthamdirect.com Polymer-supported catalysts, entrapped or intercalated metal species. benthamdirect.com Enables catalyst recycling, reducing waste and cost. mdpi.com
Energy Efficiency Conventional heating requiring long reaction times. gctlc.org Microwave irradiation or ultrasound assistance. benthamdirect.comgctlc.org Reduced energy consumption and shorter reaction times. gctlc.org
Atom Economy Use of stoichiometric reagents and generation of by-products. chemistryviews.org Catalytic reactions with high selectivity, minimizing waste. epitomejournals.comscranton.edu Maximizes the incorporation of starting materials into the final product. chemistryviews.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. inovatus.esfrontiersin.org

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of Methyl 2,6-difluoro-4-vinylbenzoate, distinct signals corresponding to the different types of protons are anticipated. The integration of these signals would correspond to the number of protons in each environment.

The vinylic protons are expected to appear as a complex multiplet system in the downfield region of the spectrum due to the influence of the aromatic ring and the double bond. Specifically, the proton on the carbon adjacent to the aromatic ring would likely be a doublet of doublets. The two terminal vinylic protons would also present as doublets.

The aromatic protons, being in a difluorinated environment, would likely appear as a triplet or a more complex multiplet due to coupling with the adjacent fluorine atoms. The methyl protons of the ester group would be observed as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃3.8 - 4.0SingletN/A
Ar-H7.0 - 7.5Multiplet-
=CH₂ (cis to Ar)5.4 - 5.6Doublet~11
=CH₂ (trans to Ar)5.8 - 6.0Doublet~17
-CH=6.6 - 6.8Doublet of Doublets~11, ~17

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of fluorine atoms, carbon signals will exhibit splitting (C-F coupling).

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants and will be significantly shifted downfield. The other aromatic carbons will also show smaller C-F couplings. The vinylic carbons will appear in the typical alkene region, and the methyl carbon of the ester group will be the most upfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
-OCH₃52 - 55-
=CH₂115 - 125-
Ar-C (unsubstituted)110 - 115Small (2-5)
Ar-C (vinyl substituted)135 - 140Small (2-5)
-CH=135 - 140-
Ar-C (ester substituted)120 - 125Medium (10-15)
C=O160 - 165Small (2-4)
Ar-C-F160 - 165Large (240-260)

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum as the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. This signal's chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal may appear as a multiplet due to coupling with the aromatic protons. The chemical shifts in ¹⁹F NMR are typically referenced to a fluorine-containing standard like CFCl₃. hmdb.ca

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

LC-MS Techniques

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures and confirming the purity of a synthesized compound. In the context of this compound, LC-MS would be used to separate the target compound from any starting materials or byproducts from its synthesis. The mass spectrometer would then confirm the identity of the eluted peak by its mass-to-charge ratio. LC-MS/MS, a tandem mass spectrometry technique, could further be used to fragment the molecular ion and analyze the resulting fragment ions, providing additional structural information and confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, making it an excellent tool for identifying functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. This absorption corresponds to transitions between vibrational energy levels. For this compound, characteristic absorption bands would be expected for its various functional groups.

Key expected FT-IR vibrational modes for this compound would include:

C=O Stretch: A strong absorption band, typically in the region of 1720-1740 cm⁻¹, is characteristic of the ester carbonyl group.

C-O Stretch: The stretching vibrations of the ester C-O bonds would likely appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring would produce bands in the 1450-1600 cm⁻¹ range.

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the 1100-1400 cm⁻¹ region.

Vinyl C=C Stretch: The carbon-carbon double bond of the vinyl group would show a characteristic absorption around 1630 cm⁻¹.

Vinyl C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds would give rise to bands in the 900-1000 cm⁻¹ region.

Table 1: Hypothetical FT-IR Data for this compound

Frequency (cm⁻¹) Intensity Assignment
~3080 Medium Aromatic C-H Stretch
~2960 Medium Methyl C-H Stretch
~1730 Strong C=O Stretch (Ester)
~1630 Medium C=C Stretch (Vinyl)
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1280 Strong C-O Stretch (Ester)
~1200 Strong C-F Stretch

Note: This table is hypothetical and illustrates the expected regions for the key functional groups.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, it often provides information on non-polar functional groups and symmetric vibrations that may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene ring would be expected to produce a strong Raman signal.

Vinyl C=C Stretch: The C=C stretching vibration of the vinyl group is typically a strong and sharp band in the Raman spectrum.

Table 2: Hypothetical Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹) Intensity Assignment
~1635 Strong C=C Stretch (Vinyl)
~1605 Medium Aromatic C=C Stretch

Note: This table is hypothetical and highlights vibrations that are typically strong in Raman spectra for similar structures.

Electronic Spectroscopy

Electronic spectroscopy involves the promotion of electrons from lower to higher energy molecular orbitals upon absorption of ultraviolet or visible light. The resulting spectrum provides information about the conjugated systems within a molecule.

UV-Vis spectroscopy measures the absorption of UV and visible light by a compound. The wavelengths of maximum absorption (λmax) correspond to electronic transitions, typically π → π* and n → π* transitions in molecules with unsaturated bonds and heteroatoms. The presence of the vinyl-substituted benzene ring in this compound would lead to characteristic absorptions in the UV region. The fluorine and methyl ester substituents would be expected to cause shifts in the λmax compared to unsubstituted styrene (B11656) or benzene.

Table 3: Hypothetical UV-Vis Spectroscopy Data for this compound

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
~250 ~15,000 π → π* (Benzene Ring)

Note: This table is hypothetical and based on the expected electronic transitions for a substituted styrene derivative.

X-ray Diffraction Studies

While spectroscopic techniques provide information about bonding and functional groups, X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a crystalline solid.

If this compound can be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. The results yield precise bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions. For this compound, which is a liquid at room temperature evitachem.com, obtaining a single crystal would require low-temperature crystallization techniques.

A single-crystal X-ray diffraction study would confirm the planarity of the benzene ring, the conformation of the methyl ester and vinyl groups relative to the ring, and would reveal any intermolecular interactions such as C-H···F or π-π stacking in the solid state.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are placeholders as no experimental data has been published.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a key technique for analyzing the crystalline structure of solid materials. researchgate.net While this compound is typically a liquid at room temperature, PXRD could be employed if the compound is solidified at low temperatures or if crystalline derivatives are prepared.

The PXRD pattern of a crystalline solid is unique and acts as a "fingerprint" for that specific crystalline phase. The pattern consists of a series of peaks at different diffraction angles (2θ), which are determined by the arrangement of atoms in the crystal lattice according to Bragg's Law. Analysis of the peak positions and intensities can provide information about the crystal system, unit cell dimensions, and phase purity of the material.

For a crystalline form of this compound, a hypothetical PXRD pattern would exhibit a set of characteristic peaks. The precise angles and intensities of these peaks would depend on the specific crystal packing adopted by the molecules.

Table 4: Hypothetical Powder X-ray Diffraction Data for Crystalline this compound

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
10.58.4245
15.25.82100
20.84.2770
25.13.5460
30.52.9330

Note: This table presents hypothetical data to illustrate the type of information obtained from a PXRD experiment. Actual experimental data would be required for a definitive analysis.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Vinyl Moiety

The vinyl group (-CH=CH₂) is a versatile functional handle, enabling the transformation of Methyl 2,6-difluoro-4-vinylbenzoate into a variety of more complex structures, including polymers and products of carbon-carbon bond formation. myskinrecipes.com

The presence of the vinyl group makes this compound a suitable monomer for polymerization. Modern controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly relevant. These methods allow for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI). nih.govnih.gov

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: This technique is known for its compatibility with a wide variety of monomers and reaction conditions. nih.govscispace.com For a monomer like this compound, a typical RAFT process would involve a chain transfer agent (CTA), such as a trithiocarbonate, and a radical initiator (e.g., AIBN). capes.gov.brnih.gov The polymerization proceeds via a series of reversible addition-fragmentation steps, allowing for a controlled or "living" growth of polymer chains. This control is demonstrated by a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining a narrow molecular weight distribution (low PDI). nih.govnih.gov The resulting fluorinated polymers can be used for post-polymerization modifications.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful method for creating well-defined polymers, typically using a transition-metal complex (e.g., copper or iron-based) as a catalyst. nih.govwarwick.ac.ukcmu.edu The mechanism involves the reversible activation and deactivation of the growing polymer chains through an atom transfer process. warwick.ac.ukcmu.edu The use of fluoroalcohols as solvents in ATRP can influence the polymerization and even control the tacticity (stereochemistry) of the resulting polymer. researchgate.net For this compound, ATRP would offer a robust pathway to synthesize polymers with predictable architectures.

Table 1: Comparison of Controlled Radical Polymerization Techniques for Vinyl Monomers

Feature Reversible Addition-Fragmentation Chain-transfer (RAFT) Atom Transfer Radical Polymerization (ATRP)
Control Agent Chain Transfer Agent (e.g., dithioesters, trithiocarbonates) nih.govcapes.gov.br Transition Metal Catalyst (e.g., Cu, Fe, Ru complexes) nih.govwarwick.ac.uk
Initiator Standard radical initiator (e.g., AIBN, V-50) nih.gov Alkyl Halide warwick.ac.uk
Key Advantage Wide monomer scope, metal-free products nih.gov High degree of control, can be initiated from surfaces
Potential Challenge CTA synthesis, potential for color in the final polymer Catalyst removal from the final polymer nih.gov

The vinyl group serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex styrenic compounds. myskinrecipes.com

Heck Reaction: The Heck reaction couples the vinyl group with an aryl or vinyl halide (or triflate). rug.nlresearchgate.netlibretexts.org In the context of this compound, it would typically react with an aryl halide in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the vinyl group, and finally β-hydride elimination to release the substituted styrene (B11656) product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling: While the vinyl group itself can be the target, it's more common for the molecule to be synthesized via a Suzuki reaction. For instance, a precursor like methyl 4-bromo-2,6-difluorobenzoate could be coupled with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate or 2,4,6-trivinylcyclotriboroxane, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.govnih.govorgsyn.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.govorgsyn.org

Table 2: Key Components of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Key Reactants Catalyst System (Example) Base (Example)
Heck Reaction Aryl/Vinyl Halide + Alkene researchgate.net Pd(OAc)₂, PPh₃ Et₃N, K₂CO₃
Suzuki-Miyaura Coupling Organoboron Compound + Aryl/Vinyl Halide nih.gov Pd(PPh₃)₄, PdCl₂(dppf) K₂CO₃, Cs₂CO₃, K₃PO₄ nih.gov

The π-bond of the vinyl group is susceptible to electrophilic addition reactions. evitachem.comlibretexts.org In these reactions, an electrophile (E⁺) attacks the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.org

Reactivity of the Ester Functional Group

The methyl ester group (-COOCH₃) is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions like hydrolysis and transesterification. The two ortho-fluorine atoms exert a significant steric and electronic influence on the reactivity of the carbonyl carbon.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process. chemistrysteps.commasterorganicchemistry.com The mechanism usually proceeds via a bimolecular nucleophilic acyl substitution (BAc2). stackexchange.com

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon. masterorganicchemistry.com

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group.

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion, driving the reaction to completion. masterorganicchemistry.com

An alternative, though less common, mechanism is the bimolecular nucleophilic alkyl substitution (BAl2). In this SN2-type mechanism, the hydroxide attacks the methyl group's carbon, with the carboxylate acting as the leaving group. stackexchange.com This pathway is generally favored only when the carbonyl carbon is extremely sterically hindered, which can be the case with ortho-substituted benzoates. The presence of the two ortho-fluorine atoms in this compound could potentially make the BAl2 pathway more competitive than in unsubstituted methyl benzoate (B1203000). stackexchange.com

Table 3: Mechanistic Pathways for Base-Catalyzed Ester Hydrolysis

Mechanism Site of Nucleophilic Attack Key Features
BAc2 Carbonyl Carbon stackexchange.com Most common pathway; involves a tetrahedral intermediate. masterorganicchemistry.com
BAl2 Alkyl Carbon (Methyl) stackexchange.com SN2-type reaction; favored by severe steric hindrance at the carbonyl carbon. stackexchange.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol. ucla.edu This reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases (e.g., an alkoxide). ucla.edumasterorganicchemistry.com

In a typical acid-catalyzed transesterification, the carbonyl oxygen is first protonated to make the carbonyl carbon more electrophilic. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, the original alcohol (methanol) is eliminated, and the new ester is formed. The reaction is an equilibrium, often driven forward by using the reactant alcohol as the solvent. ucla.edu

Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon, following an addition-elimination mechanism similar to the BAc2 hydrolysis pathway. masterorganicchemistry.com The use of superbases, such as Na/NaOH/γ-Al₂O₃, has been shown to be effective for the transesterification of methyl benzoate. capes.gov.br For this compound, the electron-withdrawing fluorine atoms would increase the electrophilicity of the carbonyl carbon, likely facilitating the nucleophilic attack in both acid- and base-catalyzed processes.

Aminolysis Reactions of Activated Esters

The ester functionality in this compound can undergo aminolysis, a reaction involving the cleavage of the ester bond by an amine. This process is a common method for the synthesis of amides. researchgate.netyoutube.com The reactivity of the ester towards aminolysis is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms at the ortho positions act as strong electron-withdrawing groups, which activates the ester towards nucleophilic attack. This activation facilitates the aminolysis reaction, potentially allowing it to proceed under milder conditions than for non-fluorinated analogues. researchgate.net

The general mechanism for the aminolysis of esters involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxy (B1213986) group as a leaving group to yield the corresponding amide. youtube.com The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon. The electron-withdrawing nature of the fluorine atoms in this compound enhances the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack by amines.

Recent studies have explored the use of organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to facilitate the aminolysis of esters, including those with electron-deficient aromatic rings. nih.gov Such catalysts can activate the amine nucleophile, leading to enhanced reaction rates and yields under mild, often solvent-free conditions. researchgate.netnih.gov While specific studies on the TBD-catalyzed aminolysis of this compound are not detailed in the provided information, the general principles suggest this could be a viable and efficient method for its conversion to the corresponding amide derivatives.

Reactivity of the Difluorinated Aromatic Core

The difluorinated benzene (B151609) ring of this compound is a key structural feature that governs its reactivity in various aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.org The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orglibretexts.org The rate and regioselectivity of EAS are highly dependent on the nature of the substituents already present on the ring. uci.edu

In this compound, the aromatic ring is substituted with two fluorine atoms, a vinyl group, and a methyl ester group. The fluorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. uci.edu The methyl ester group is a deactivating and meta-directing group. The vinyl group is generally considered to be a weakly activating, ortho, para-directing group.

The interplay of these substituent effects makes predicting the outcome of EAS on this compound complex. However, the strong deactivating effect of the two fluorine atoms and the meta-directing ester group would generally render the ring less reactive towards electrophiles compared to benzene. uci.edu Any electrophilic attack would likely be directed to the positions least deactivated by the electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgnumberanalytics.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orglumenlearning.com

The two fluorine atoms in this compound are potential leaving groups in SNAr reactions. Their position ortho to the electron-withdrawing ester group and para to each other activates them towards nucleophilic attack. nih.gov The mechanism of SNAr typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. lumenlearning.comlibretexts.org The stability of this complex is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org

Therefore, this compound is expected to be susceptible to SNAr reactions, with nucleophiles potentially displacing one or both of the fluorine atoms. The reactivity would be dependent on the strength of the nucleophile and the reaction conditions. For instance, reactions with amines, alkoxides, or thiolates could lead to the corresponding substituted products. Recent advancements have also shown that SNAr reactions can be achieved on less activated or even electron-rich fluoroarenes using photoredox catalysis. nih.gov

Radical Reactions and Difluoromethylation Methodologies

The vinyl group of this compound can participate in radical reactions. Additionally, the difluorinated aromatic core can be relevant in the context of difluoromethylation methodologies, which are important for introducing the difluoromethyl (CF2H) group into molecules, a motif of increasing interest in medicinal chemistry. nih.gove-century.us

While specific radical reactions involving this compound are not detailed, the vinyl group could potentially undergo radical polymerization or addition reactions.

Difluoromethylation methodologies often involve the generation of a difluoromethyl radical or an equivalent species that can then be incorporated into a target molecule. rsc.org Palladium-catalyzed cross-coupling reactions are a common strategy for forming C-CF2H bonds. nih.gov For example, a Pd-catalyzed difluoromethylation of vinyl bromides and triflates has been developed, demonstrating the feasibility of attaching a CF2H group to a vinyl substituent. nih.gov While this does not directly involve the aromatic core of this compound, it highlights a relevant transformation of the vinyl moiety. Other methods involve the use of [18F]difluorocarbene for the radio-difluoromethylation of various functionalized molecules. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by its distinct structural features.

In electrophilic aromatic substitution , the directing effects of the existing substituents would determine the position of the incoming electrophile. As discussed, the interplay between the ortho, para-directing fluorine and vinyl groups and the meta-directing ester group would lead to a mixture of products, with the precise ratio depending on the reaction conditions and the nature of the electrophile.

In nucleophilic aromatic substitution , the two fluorine atoms are electronically and sterically similar, which could lead to a lack of regioselectivity if only one equivalent of a nucleophile is used. However, subtle differences in their electronic environment or steric accessibility might allow for some degree of selective substitution under carefully controlled conditions.

For reactions involving the vinyl group , such as addition reactions, the regioselectivity would follow Markovnikov's or anti-Markovnikov's rule depending on the reaction mechanism (e.g., electrophilic addition vs. radical addition). Stereoselectivity could be a factor if the addition creates a new stereocenter. For example, asymmetric dihydroxylation or epoxidation of the vinyl group could potentially yield chiral products, and the stereochemical outcome would depend on the reagents and catalysts used. Studies on related vinyl benzoates have demonstrated the potential for stereoselective transformations. rsc.org

The fluorinated aromatic core can also influence the stereochemical outcome of reactions at adjacent positions. The steric bulk and electronic nature of the difluorinated ring can direct the approach of reagents, leading to a preference for one stereoisomer over another. Research on the effect of fluorine substitution in other aromatic systems has shown that fluorine can influence metabolism and reactivity, which is often linked to stereoelectronic effects. nih.gov

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly effective for studying the electronic structure and reactivity of medium-sized organic molecules.

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium structure. For Methyl 2,6-difluoro-4-vinylbenzoate, this involves calculating the minimum energy conformation by exploring the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is characterized by the distribution of its electrons. The presence of two highly electronegative fluorine atoms at the ortho positions (2 and 6) significantly influences the electron density of the aromatic ring. These atoms act as strong electron-withdrawing groups via the inductive effect. The vinyl group at the para position (4) and the methyl ester group also play crucial roles in defining the molecule's electronic landscape and reactivity. evitachem.com The vinyl group, for instance, provides a site for polymerization and other addition reactions. myskinrecipes.com DFT calculations can quantify these electronic effects by computing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to understanding chemical reactivity.

Table 1: Key Structural Parameters from DFT Geometry Optimization This table is illustrative, showing the types of parameters that would be determined from a DFT geometry optimization of this compound.

Parameter Atom(s) Involved Significance
Bond Length C=C (vinyl) Indicates the reactivity of the double bond.
Bond Length C-F Reflects the strength of the carbon-fluorine bond.
Bond Length C=O (ester) Relates to the carbonyl group's reactivity.
Bond Angle C-C-C (ring) Determines the planarity and strain of the benzene (B151609) ring.
Dihedral Angle Ring-C-O-C (ester) Describes the orientation of the ester group relative to the ring.

Fukui functions are powerful reactivity descriptors derived from DFT that help predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. researchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net The calculation involves single-point energy computations on the neutral (N electrons), anionic (N+1 electrons), and cationic (N-1 electrons) forms of the molecule at its optimized neutral geometry.

For this compound, one would expect:

Nucleophilic Attack (f+): The regions most susceptible to attack by a nucleophile (electron-rich species) would likely be the carbon atoms of the vinyl group and the carbonyl carbon of the ester group, which are electron-deficient.

Electrophilic Attack (f-): The sites most prone to attack by an electrophile (electron-poor species) would be the oxygen atom of the carbonyl group and potentially the vinyl group's double bond, which are regions of higher electron density.

Radical Attack (f0): The vinyl group is a primary candidate for radical attack, given its ability to participate in polymerization reactions.

Table 2: Fukui Function Indices and Their Interpretation This table defines the different Fukui functions and their relevance in predicting chemical reactivity.

Fukui Function Formula Interpretation
For Nucleophilic Attack f⁺(r) = ρ(N+1)(r) - ρ(N)(r) Indicates sites susceptible to attack by nucleophiles.
For Electrophilic Attack f⁻(r) = ρ(N)(r) - ρ(N-1)(r) Indicates sites susceptible to attack by electrophiles.
For Radical Attack f⁰(r) = [ρ(N+1)(r) - ρ(N-1)(r)] / 2 Indicates sites susceptible to attack by radicals.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the surface of the molecule's electron density, using a color scale to represent different potential values. wolfram.com MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species. uni-muenchen.deresearchgate.net

The color-coding convention is typically:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are attractive to electrophiles.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are attractive to nucleophiles.

Green/Yellow: Regions of intermediate or near-neutral potential. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the ester group due to the lone pairs of electrons. The π-system of the vinyl group would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the carbon atoms bonded to the highly electronegative fluorine atoms. researchgate.net This visual information helps to rationalize the molecule's intermolecular interactions and reactivity patterns. researchgate.net

Table 3: MEP Map Color-Coding and Predicted Regions for this compound This illustrative table explains the MEP color scheme and predicts the charge distribution on the target molecule.

Color Electrostatic Potential Predicted Location on Molecule Type of Attack Favored
Red Most Negative Carbonyl Oxygen Electrophilic
Orange/Yellow Intermediate Negative Aromatic Ring, Vinyl Group Electrophilic
Green Near-Zero / Neutral C-H bonds of methyl group -
Blue Most Positive Hydrogens, Carbons bonded to Fluorine Nucleophilic

Quantum Chemical Methods for Energetic Analysis

While DFT is a versatile tool, higher-level quantum chemical methods are often required for extremely accurate energy calculations, which are crucial for determining reaction kinetics and thermodynamics.

The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is often called the "gold standard" of quantum chemistry due to its high accuracy in calculating molecular energies. nih.gov However, its computational cost scales very steeply with the size of the system, limiting its application. The Domain-based Local Pair Natural Orbital (DLPNO) approximation to CCSD(T) significantly reduces this computational expense with minimal loss of accuracy, enabling calculations on much larger molecules. nih.govrsc.org

Applying the DLPNO-CCSD(T) method to this compound would allow for the highly accurate determination of:

Reaction Enthalpies: Precise energy differences between reactants, transition states, and products.

Activation Barriers: The energy required to initiate a chemical reaction, providing insight into reaction rates.

Intermolecular Interaction Energies: The strength of non-covalent interactions, such as those that would occur during polymerization or in a crystal lattice.

The combination of DFT-optimized geometries with DLPNO-CCSD(T) single-point energy calculations is a common and powerful strategy for obtaining benchmark-quality energetic data. rsc.orgnih.gov

Semiempirical methods, such as the Geometry, Frequency, and Noncovalent interaction (GFN) methods developed by Grimme and coworkers, offer a much faster alternative to DFT and ab initio calculations. The GFN2-xTB method is an accurate and broadly parametrized tight-binding quantum chemical method that incorporates multipole electrostatics and density-dependent dispersion contributions. acs.org

Key advantages of GFN2-xTB include:

Speed: It is orders of magnitude faster than DFT, making it suitable for screening large numbers of conformers or for use in molecular dynamics simulations. researchgate.net

Broad Applicability: It is parametrized for a wide range of elements and can handle large and complex molecular systems. acs.orgescholarship.org

Good Accuracy for Geometries and Frequencies: It provides reliable molecular structures and vibrational frequencies at a low computational cost. nih.gov

For a flexible molecule like this compound, GFN2-xTB would be an excellent choice for an initial conformational search to identify low-energy structures. These structures could then be used as starting points for more accurate (and expensive) DFT optimizations and DLPNO-CCSD(T) energy calculations. escholarship.orgrsc.org

Table 4: Comparison of Computational Methods for Energetic Analysis This table summarizes the characteristics of the high-level and semiempirical methods discussed.

Method Key Features Primary Application for This Compound
DLPNO-CCSD(T) "Gold Standard" accuracy, near-linear scaling Benchmark calculations of reaction energies and activation barriers.
GFN2-xTB Extremely fast, broadly parametrized Initial conformational searches, large system modeling.

Reaction Pathway Elucidation and Transition State Modeling

While specific computational studies exclusively targeting this compound are not abundant in publicly accessible literature, its reactivity can be thoroughly elucidated by drawing parallels with well-studied analogous systems. The primary reactive centers of this molecule are the vinyl group and the electron-deficient fluorinated aromatic ring. Density Functional Theory (DFT) is a principal computational method used to explore the potential energy surfaces of reactions involving such compounds, allowing for the characterization of intermediates and the modeling of transition states. nih.govbohrium.com

Reactivity of the Vinyl Group: The vinyl substituent is susceptible to two main types of reactions: electrophilic addition and radical polymerization.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile attacks the electron-rich C=C double bond. numberanalytics.comsavemyexams.com The mechanism proceeds through a high-energy carbocation intermediate. savemyexams.comlibretexts.org For an unsymmetrical alkene like this compound, the electrophile (e.g., the proton from HBr) will preferentially add to the carbon atom that results in the more stable carbocation (Markownikoff's rule). savemyexams.com Computational modeling can precisely determine the structures and relative energies of the possible carbocation intermediates and the transition states leading to them. pku.edu.cn

Radical Polymerization: The vinyl group can undergo radical polymerization. DFT studies on similar monomers, like styrene (B11656), have detailed the initiation, propagation, and termination steps. nih.govproquest.com The transition state for the propagation step involves the approach of the radical chain end to the vinyl monomer, forming a new carbon-carbon bond. nih.gov The stereochemistry of the resulting polymer is dictated by the subtle energy differences between different approach trajectories at the transition state. For fluorinated monomers, the strong inductive effect of fluorine atoms can influence the reactivity of the radical and the stability of the transition state. mdpi.comnih.gov

Reactivity of the Aromatic Ring: The presence of two strongly electron-withdrawing fluorine atoms at the ortho positions, along with the meta-ester group, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): This reaction typically proceeds via a two-step addition-elimination mechanism. core.ac.uk A nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uknih.gov The high electronegativity of the fluorine atoms stabilizes this intermediate. core.ac.uk The transition state for this initial attack is the rate-determining step. Computational studies on analogous fluorinated aromatic compounds have shown that the activation energy for a concerted SNAr process can also be evaluated. nih.gov DFT calculations are crucial for determining the geometry of the Meisenheimer-like transition state and calculating the activation barrier, thereby predicting the regioselectivity of the substitution. nih.gov

Table 1: Computationally Modeled Reaction Pathways for this compound

Reaction TypeReactive SiteKey Intermediates/Transition States (TS)Computational Insights
Electrophilic Addition Vinyl GroupCarbocation intermediate, 3-center "bridged" TS or open carbocation TS. libretexts.orgpku.edu.cnDFT calculations can predict regioselectivity by comparing the stability of possible carbocation intermediates and their corresponding TS energies. savemyexams.com
Radical Polymerization Vinyl GroupRadical chain-end approaching the monomer TS. nih.govModeling helps in understanding the kinetics of polymerization and the stereochemical outcome by analyzing the TS energies for different modes of addition. nih.govproquest.com
Nucleophilic Aromatic Substitution (SNAr) Aromatic RingMeisenheimer complex (resonance-stabilized anionic intermediate). core.ac.uknih.govCalculations elucidate the reaction mechanism (concerted vs. stepwise), predict regioselectivity, and quantify the activating effect of fluorine substituents. nih.gov

Solvation Model Effects in Computational Chemistry (e.g., PCM, SMD)

The accurate modeling of solvent effects is critical for bridging the gap between gas-phase theoretical calculations and experimental reality in solution. Implicit solvation models are a computationally efficient means to account for the bulk effects of a solvent. reddit.com Among the most widely used are the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

Polarizable Continuum Model (PCM): The PCM family of models treats the solvent as a continuous dielectric medium characterized by its dielectric constant. researchgate.net The solute is placed within a cavity carved out of this continuum, and the electrostatic interaction between the solute's charge distribution and the polarized dielectric is calculated. researchgate.net While primarily focused on electrostatics, various implementations of PCM can include terms for cavitation, dispersion, and repulsion. reddit.com The accuracy of PCM can be sensitive to the definition of the molecular cavity, with different schemes (e.g., UAKS, UFF) available. researchgate.net

Solvation Model based on Density (SMD): The SMD model is a "universal" solvation model built upon the IEF-PCM framework but includes additional components. acs.orgaip.org It incorporates a single, robust set of parameters for the solute's cavity, defined by atomic radii. acs.orgaip.org Crucially, SMD includes terms for cavitation, dispersion, and solvent-structure effects that are parameterized using a large set of experimental solvation free energies. acs.org This makes SMD generally applicable to a wide range of solvents and solutes, including neutral molecules, ions, and transition states, without requiring solvent-specific parameterization. aip.org

For a molecule like this compound, the choice of solvation model can significantly impact theoretical predictions. The polar ester and fluorine groups will have strong electrostatic interactions with polar solvents, which are the primary domain of PCM. The nonpolar vinyl and phenyl parts of the molecule will have interactions dominated by dispersion and cavitation, which are explicitly parameterized in SMD. reddit.com

Studies comparing these models have shown varied results depending on the system. For some nucleophilic substitution reactions, specifically parameterized PCM methods have been reported to outperform SMD in predicting reaction barriers in aprotic solvents. scielo.br Conversely, for a broad range of applications, SMD is often recommended for its robustness and its ability to provide reasonable accuracy for diverse systems without specific re-parameterization, which is particularly advantageous when studying transition states. aip.org The choice between PCM and SMD would therefore depend on the specific reaction being studied and the desired level of accuracy, with benchmark calculations against experimental data being the ultimate arbiter. reddit.com

Table 2: Comparison of PCM and SMD Solvation Models for Studies on this compound

FeaturePolarizable Continuum Model (PCM)Solvation Model based on Density (SMD)
Fundamental Principle Primarily models bulk electrostatic effects of the solvent as a polarizable continuum. researchgate.netBuilds on PCM but adds parameterized terms for short-range interactions (cavitation, dispersion, solvent structure). acs.org
Parameterization Cavity definition is a key variable (e.g., UFF, UAKS radii). Can be highly tuned for specific systems. researchgate.netUses a single set of optimized atomic radii for the cavity. Parameterized against a large experimental database of solvation free energies. aip.org
Strengths Computationally efficient for capturing primary electrostatic effects. Can be very accurate when specifically parameterized. scielo.br"Universal" model applicable to nearly any solvent and solute. Generally robust for transition states and diverse chemical structures. aip.org
Weaknesses Accuracy can be highly dependent on the choice of cavity definition. Less emphasis on non-electrostatic terms unless explicitly added and parameterized. researchgate.netMay be less accurate than a specifically tuned PCM model for certain reaction classes or solvent types. scielo.br
Relevance to Target Molecule Strong for modeling interactions at the polar ester group.Provides a more complete description by accounting for both polar (ester, fluorine) and non-polar (vinyl, phenyl) contributions to solvation.

Applications and Functional Derivatives in Specialized Fields

Role as a Versatile Building Block in Organic Synthesis

Organic building blocks are fundamental, functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Methyl 2,6-difluoro-4-vinylbenzoate serves as a prime example of such a building block. myskinrecipes.com Its structure is particularly valuable for creating pharmaceutical intermediates and fine chemicals. myskinrecipes.com

The key to its versatility lies in its reactive sites. The vinyl group is amenable to a variety of chemical transformations, including:

Polymerization: The double bond of the vinyl group can participate in polymerization reactions, allowing for its incorporation into polymer chains. myskinrecipes.com

Cross-coupling reactions: This functional group enables the molecule to engage in various cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis for creating complex molecules. myskinrecipes.com

Electrophilic addition: The vinyl group's double bond can undergo electrophilic attack, allowing for the introduction of a wide range of functional groups. evitachem.com

Nucleophilic substitution: The aromatic ring, activated by the fluorine atoms, can be susceptible to nucleophilic attack, leading to substitution reactions. evitachem.com

These reactive capabilities allow chemists to use this compound as a starting material to construct more elaborate molecular frameworks.

Development of Advanced Materials

The unique electronic and structural properties of this compound make it a valuable component in materials science, particularly in the synthesis of advanced polymers. myskinrecipes.com

The incorporation of fluorinated monomers like this compound into polymers can significantly influence their electronic and optical characteristics. The presence of fluorine atoms can alter the polymer's refractive index, dielectric constant, and thermal stability. By strategically including this monomer in a polymer chain, researchers can fine-tune these properties for specific applications, such as in optical films, high-frequency circuit boards, and other advanced electronic components. myskinrecipes.com

Functional polymers are macromolecules that possess specific, desired functionalities. The vinyl group of this compound provides a convenient handle for its incorporation into various polymer systems through polymerization. myskinrecipes.com The resulting polymers benefit from the properties imparted by the difluorinated benzoate (B1203000) moiety. For instance, the fluorine atoms can enhance the polymer's chemical resistance and thermal stability.

Intermediates for Bioactive Molecules

The strategic placement of fluorine atoms in drug candidates often leads to improved metabolic stability and bioavailability. myskinrecipes.com This makes fluorinated building blocks like this compound highly sought after in the pharmaceutical and agrochemical industries. evitachem.commyskinrecipes.com

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. evitachem.commyskinrecipes.com Its structure can be found within more complex drug molecules or can be chemically modified to produce essential intermediates. The presence of the difluorophenyl group is a common motif in many modern pharmaceuticals.

One of the synthetic routes to this compound involves the esterification of 2,6-difluoro-4-methylbenzoic acid with methanol (B129727). evitachem.com This precursor, 2,6-difluoro-4-methylbenzoic acid, can be synthesized from 2,6-difluoro-4-methylbenzaldehyde. chemicalbook.com

Similar to its role in pharmaceuticals, this compound is also utilized as an intermediate in the creation of new agrochemicals. evitachem.commyskinrecipes.com The introduction of fluorine atoms can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. The unique substitution pattern of this building block provides a scaffold for the development of novel crop protection agents. myskinrecipes.com

Ligand Development in Organometallic Chemistry

The unique molecular architecture of this compound, featuring a difluorinated aromatic ring, an ester group, and a reactive vinyl moiety, makes it a candidate for ligand development in organometallic chemistry. myskinrecipes.comevitachem.com While direct applications as a primary ligand are still an emerging area of research, its structural components suggest significant potential. The fluorine atoms enhance the electrophilicity of the aromatic ring and can influence the electronic properties of a metal center upon coordination.

Fluoroquinolones, a class of compounds for which fluorinated benzoates are precursors, are known to form stable complexes with metal ions like copper(II). nih.gov These complexes often involve coordination through the carboxylate oxygen and another heteroatom. nih.gov This suggests that derivatives of this compound, particularly its hydrolyzed form, 2,6-Difluoro-4-vinyl-benzoic acid, could act as bidentate ligands. The vinyl group offers a site for further reactions, allowing for the creation of more complex, multidentate ligands or for polymerization into metallopolymers.

Synthesis and Exploration of Specific Derivatives

The strategic placement of fluorine atoms and a vinyl group on the benzoate structure allows for the synthesis of a variety of functionalized molecules. myskinrecipes.com

2,6-Difluoro-4-vinyl-benzoic acid

2,6-Difluoro-4-vinyl-benzoic acid is a key derivative of its methyl ester. The primary route to its synthesis is the hydrolysis of this compound. This reaction is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.

The synthesis of related fluorinated benzoic acids provides insight into the construction of the core structure. For instance, 2,6-difluorobenzoic acid can be synthesized from 2,6-difluorobenzonitrile (B137791) by heating it with sodium hydroxide and water in an autoclave, followed by acidification. chemicalbook.com This highlights a common strategy for forming the carboxylic acid moiety on a difluorinated ring.

Table 1: Synthesis of a Related Fluorinated Benzoic Acid

Precursor Reagents Conditions Product Yield Purity
2,6-Difluorobenzonitrile 1. Sodium Hydroxide, Water2. Sulfuric Acid 150°C, 10 hours, 0.25 MPa 2,6-Difluorobenzoic acid 85% 98.5%

This table illustrates a typical synthesis for a related difluorobenzoic acid, providing a model for the potential synthesis of the vinyl-substituted analogue from a corresponding nitrile precursor. chemicalbook.com

Fluoroquinolone Precursors and Analogues

Fluorinated compounds are critical in the development of pharmaceuticals, and this compound serves as a valuable intermediate. myskinrecipes.comevitachem.com Fluoroquinolones, a major class of synthetic antibiotics, often feature a fluorine atom at the C-6 position of the quinolone ring, which enhances their antibacterial activity. nih.govnih.gov

The development of new fluoroquinolone derivatives often relies on the availability of versatile, functionalized precursors. mdpi.com A compound like this compound is particularly useful because the vinyl group can be chemically transformed into various other functional groups. This allows for the synthesis of a library of novel fluoroquinolone analogues with potentially improved efficacy, altered spectrum of activity, or reduced resistance. myskinrecipes.com The synthesis of these complex antibiotics is a multi-step process, and having access to advanced, fluorinated building blocks is a decisive factor in their preparation. mdpi.com

Other Fluorinated Benzoate Congeners

The study of related fluorinated benzoate compounds, or congeners, provides a broader context for understanding the chemistry of this compound. The synthesis and properties of these related molecules are crucial for developing new materials and pharmaceutical intermediates. google.comgoogle.com

Several congeners are of significant interest:

2,6-Difluoro-4-methylbenzoic acid : A direct precursor to the title compound, this solid is synthesized and used in further chemical transformations. evitachem.comsigmaaldrich.com

4-Bromo-2,6-difluorobenzoic acid : This compound is synthesized from 3,5-difluoro bromobenzene (B47551) via reaction with an organolithium reagent followed by hydrolysis. google.com The bromo-substituent provides a handle for cross-coupling reactions.

2,4-Difluorobenzoic acid : Used as a pharmaceutical intermediate, its synthesis can start from 2,4-dinitrotoluene (B133949) through oxidation and subsequent fluorination reactions. google.com

Methyl 4-vinylbenzoate : This non-fluorinated analogue is used in preparing vinyl-substituted beta-diketones and as an organic intermediate. sigmaaldrich.comchemicalbook.com

Table 2: Comparison of Selected Fluorinated Benzoate Congeners

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Features/Uses
This compound C₁₀H₈F₂O₂ 198.17 Versatile building block for pharmaceuticals and materials. myskinrecipes.comevitachem.com
2,6-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 Synthesis intermediate. chemicalbook.com
4-Bromo-2,6-difluorobenzoic acid C₇H₃BrF₂O₂ 237.00 Intermediate for organic synthesis, particularly cross-coupling. google.com
2,4-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 Pharmaceutical intermediate. google.com
2,6-Difluoro-4-methylbenzoic acid C₈H₆F₂O₂ 172.13 Precursor for more complex molecules. sigmaaldrich.com

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on Methyl 2,6-difluoro-4-vinylbenzoate

This compound is a specialized chemical compound recognized for its utility as a versatile building block in organic synthesis. myskinrecipes.com Its molecular structure, which incorporates a benzoate (B1203000) ester core, two fluorine atoms ortho to the ester group, and a vinyl substituent at the para position, confers a unique combination of properties. myskinrecipes.comevitachem.com The molecular formula for this compound is C₁₀H₈F₂O₂. evitachem.com

Research findings identify its primary role as an intermediate in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries. myskinrecipes.com The presence of fluorine atoms is a key feature, as fluorination is a common strategy to enhance the metabolic stability and bioavailability of bioactive molecules. myskinrecipes.com The vinyl group is also of significant chemical interest, as it serves as a handle for further molecular elaboration through reactions such as polymerization and cross-coupling, enabling the creation of fine chemicals and polymers. myskinrecipes.com Consequently, the compound is valuable for researchers focused on creating novel fluorinated molecules with potentially improved biological activity or stability and for developing new materials with specific functionalities. myskinrecipes.comevitachem.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol
CAS Number 1431948-81-0

Data sourced from multiple chemical suppliers and databases. evitachem.com

Identification of Unexplored Reactivity and Remaining Synthetic Challenges

The known reactivity of this compound includes electrophilic addition to the vinyl group's double bond and potential nucleophilic attack on the aromatic ring. evitachem.com However, the interplay between the strongly electron-withdrawing difluoro-substituted ring and the reactive vinyl group presents avenues for further exploration. The specific influence of the ortho-difluoro substitution on the stereoselectivity and regioselectivity of reactions involving the vinyl group, such as cycloadditions or Heck-type cross-coupling reactions, remains an area ripe for investigation.

From a synthetic standpoint, a significant challenge lies in the efficient and high-yielding construction of this specific substitution pattern. Common synthetic routes may involve the esterification of a pre-functionalized benzoic acid, such as 2,6-difluoro-4-methylbenzoic acid, followed by transformation of the methyl group into a vinyl group. evitachem.com This multi-step process can be inefficient. Alternatively, routes starting from precursors like methyl 4-vinylbenzoate would require a challenging late-stage selective difluorination. evitachem.comrsc.org Developing more direct and atom-economical synthetic methodologies to access this and related structures is a key challenge for synthetic chemists. For instance, a one-step conversion of a precursor like methyl 2,6-difluoro-4-hydroxybenzoate to the vinyl derivative could represent a significant advancement. nih.gov

Projections for Novel Material Science and Bioactive Molecule Development

The unique bifunctionality of this compound makes it a promising candidate for future applications in both material science and medicinal chemistry.

In material science, the vinyl group allows the molecule to act as a monomer for polymerization. myskinrecipes.com This could lead to the development of novel fluorinated polymers. The inclusion of fluorine is known to impart properties such as low surface energy, high thermal stability, and chemical resistance. Therefore, polymers derived from this monomer could be designed for applications requiring specific electronic or optical properties, such as advanced coatings, specialized membranes, or components for optical devices. myskinrecipes.com

In the realm of bioactive molecules, the difluorobenzoate motif is of high interest. The strategic placement of fluorine atoms can significantly alter a molecule's binding affinity to biological targets and improve its pharmacokinetic profile by blocking metabolic pathways. myskinrecipes.com It is projected that this compound will serve as a key starting material for the synthesis of new drug candidates. Its structure could be incorporated into scaffolds targeting a range of diseases, building on the known antimicrobial and anticancer activities observed in other halogenated benzoate derivatives. researchgate.net

Anticipated Advancements in Computational Methodologies for Prediction and Rational Design

Computational chemistry is poised to play a crucial role in accelerating research and development involving this compound. It is anticipated that quantum chemical methods, such as Density Functional Theory (DFT), will be increasingly employed for the in silico exploration of this molecule. researchgate.net These methods can accurately predict its three-dimensional structure, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic signatures, which can aid in its experimental characterization. researchgate.netmdpi.com

Furthermore, computational models can be used to rationalize and predict the molecule's reactivity. By simulating reaction pathways and transition states, researchers can better understand the regiochemical and stereochemical outcomes of various transformations, guiding the design of more efficient synthetic routes.

For the development of bioactive compounds, computational tools like molecular docking will be invaluable. scispace.com These techniques allow for the virtual screening of libraries derived from this compound against the three-dimensional structures of protein targets implicated in disease. researchgate.netscispace.com This approach can identify promising lead compounds and provide insights into their binding modes, facilitating the rational design of more potent and selective therapeutic agents. Such in silico studies have proven to be a cost-effective strategy for exploring the biological potential of structurally related halogenated benzoates. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-difluoro-4-methylbenzoic acid
Methyl 4-vinylbenzoate
4-vinylbenzoic acid
Methyl 2,6-difluorobenzoate (B1233279)
methyl 4-bromo-2-fluorobenzoate

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 2,6-difluoro-4-vinylbenzoate, and how can reaction conditions be optimized?

  • Methodology : Begin with a brominated precursor (e.g., Methyl 4-bromo-2,6-difluorobenzoate, CAS 773134-11-5 ). Introduce the vinyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction using vinyl boronic acids). Optimize catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄), base (Na₂CO₃), and solvent (toluene/ethanol) under inert conditions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorines) and ¹H NMR (vinyl protons at δ 5.2–6.5 ppm) for structural confirmation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion [M+H]⁺). Compare spectroscopic data with analogs like Methyl 2,6-difluoro-3-methylbenzoate (PubChem CID 22967483 ).

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient positions (C-4 due to electron-withdrawing ester and fluorine groups). Validate predictions experimentally using kinetic studies with nucleophiles (e.g., amines, thiols) in DMF at 60–80°C .

Q. How do substituent electronic effects influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct pH-dependent stability assays (pH 1–12, 25–37°C). Monitor degradation via HPLC-UV (λ = 254 nm) and identify products using LC-MS. Compare with analogs (e.g., Methyl 2,6-difluoro-4-methoxybenzoate, CAS 84937-82-6 ). Fluorine’s electronegativity and the vinyl group’s conjugation may enhance stability in acidic conditions but increase hydrolysis risk in basic media .

Q. What strategies resolve contradictions in reported biological activities of analogs?

  • Methodology : Perform meta-analysis of fluorinated benzoate derivatives (e.g., Methyl 2,6-difluoro-3-methylbenzoate’s anticancer activity vs. 2,6-difluorophenol’s lack of bioactivity ). Control variables: purity (>98%, confirmed via HPLC), assay conditions (cell lines, exposure time). Use molecular docking to compare binding affinities with target proteins (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.